molecular formula C25H21FN4O6 B4830549 METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4830549
M. Wt: 492.5 g/mol
InChI Key: RDVVMMXPPJWHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorophenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a methoxyphenyl-substituted pyrido[2,3-d]pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • METHYL 3-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its fluorophenyl group, which imparts distinct chemical properties and biological activities compared to its chloro- and bromo-substituted analogs. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets.

Properties

IUPAC Name

methyl 3-[2-(3-fluoroanilino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O6/c1-14-11-17(24(33)36-3)21-22(27-14)30(18-9-4-5-10-19(18)35-2)25(34)29(23(21)32)13-20(31)28-16-8-6-7-15(26)12-16/h4-12H,13H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVVMMXPPJWHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

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